2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride
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Overview
Description
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydroxyethyl group, and a sulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Hydroxyethylation: The benzimidazole ring is then hydroxyethylated using ethylene oxide or other suitable reagents to introduce the hydroxyethyl group.
Sulfonation: The hydroxyethylated benzimidazole is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Hydrochloride Formation: Finally, the sulfonic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced to form a different heterocyclic structure.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or their derivatives.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents.
Sulfonic acid derivatives: These compounds contain sulfonic acid groups but may have different heterocyclic structures.
Uniqueness: 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride is unique due to its combination of a benzimidazole ring, a hydroxyethyl group, and a sulfonic acid moiety
Properties
IUPAC Name |
2-(1-hydroxyethyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S.ClH/c1-5(12)9-10-7-3-2-6(16(13,14)15)4-8(7)11-9;/h2-5,12H,1H3,(H,10,11)(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLEABLENJWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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